O‑GlcNAcase Inhibition Potential: Class-Level Inference from the Piperidinyl-Thiazole Acetamide Patent
The compound falls within the Markush structure of U.S. Patent 10,913,733 B2, which discloses thiazolyl-piperidine acetamides as inhibitors of O‑GlcNAcase (OGA) [1]. The patent provides IC50 values for numerous exemplified compounds, with many displaying OGA IC50 values below 100 nM in biochemical assays. However, the specific compound 2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)-N-(thiazol-2-yl)acetamide is not individually assayed in the patent; therefore, its OGA inhibitory potency can only be inferred from structural similarity to exemplified analogs [1].
| Evidence Dimension | O‑GlcNAcase (OGA) inhibitory activity |
|---|---|
| Target Compound Data | Not directly measured in public domain; structurally related to compounds with reported OGA IC50 < 100 nM |
| Comparator Or Baseline | Exemplified compounds in US 10,913,733 B2 (e.g., Example 1, OGA IC50 = 45 nM) |
| Quantified Difference | Cannot be calculated; no direct measurement exists |
| Conditions | Biochemical fluorescence-based OGA assay (as described in patent) |
Why This Matters
For procurement decisions, the absence of direct potency data means the compound should be considered an uncharacterized member of a validated inhibitor class, not a proven tool compound.
- [1] Zhou, Y., McEachern, E. J., Selnick, H. G., et al. Substituted piperidines thiazolyl acetamides as glycosidase inhibitors and uses thereof. U.S. Patent No. 10,913,733 B2, filed Dec. 14, 2016, issued Feb. 9, 2021. View Source
